molecular formula C16H18BrN3O B6440294 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549053-58-7

1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No.: B6440294
CAS No.: 2549053-58-7
M. Wt: 348.24 g/mol
InChI Key: XLHORYRHFNHYAD-UHFFFAOYSA-N
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Description

The compound 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a heterocyclic hybrid molecule featuring:

  • A pyrazole ring substituted with a methyl group at position 2.
  • An azetidine ring (4-membered nitrogen-containing ring) linked via a methylene bridge to the pyrazole.
  • A 5-bromo-2-methylbenzoyl group attached to the azetidine nitrogen.

This structural framework combines rigidity (azetidine), aromaticity (pyrazole and benzoyl), and halogenation (bromine), making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

(5-bromo-2-methylphenyl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O/c1-11-6-18-20(7-11)10-13-8-19(9-13)16(21)15-5-14(17)4-3-12(15)2/h3-7,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHORYRHFNHYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)N2CC(C2)CN3C=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine-Pyrazole Hybrids

1-({1-[(3-Chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
  • Structural Features :
    • Azetidine ring substituted with a 3-chlorophenylmethyl group.
    • Lacks the benzoyl moiety present in the target compound.
  • Key Differences :
    • The chlorophenylmethyl group introduces different steric and electronic effects compared to the benzoyl group.
    • Lower molecular weight (~300 vs. ~350–370 estimated for the target compound).
    • Demonstrated antimicrobial and anti-inflammatory activity in studies .
1-({1-[(4-Bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
  • Structural Features :
    • Azetidine substituted with a 4-bromophenylmethyl group.
  • Key Differences :
    • Bromine position : The bromine is on the phenyl ring (para position) rather than the benzoyl group (meta position in the target compound).
    • Molecular weight: 320.23 g/mol (vs. higher for the benzoyl-substituted target) .
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride
  • Key Differences :
    • Enhanced aqueous solubility due to the dihydrochloride salt.
    • Lacks the benzoyl or bromophenyl groups, reducing lipophilicity and bioactivity complexity .

Pyrazole Derivatives with Aromatic Substitutions

5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole
  • Structural Features :
    • Combines pyrazole and triazole rings with bromine and methyl substituents.
  • Key Differences :
    • The triazole ring introduces additional hydrogen-bonding capability.
    • Exhibits distinct reactivity in agrochemical and pharmaceutical contexts .
4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol}
  • Structural Features :
    • Bromophenyl and fluorophenyl substituents on a pyrazole-thiazole scaffold.
  • Key Differences :
    • Thiazole ring alters electronic properties compared to azetidine.
    • Demonstrated activity in crystal structure studies related to biological pathways .

Functional Group Variations

4-Bromo-1-{[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole
  • Structural Features :
    • Azetidine substituted with a sulfonyl group instead of benzoyl.
  • Reduced steric bulk compared to the benzoyl group .
Methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate
  • Structural Features: Pyrazole fused with a dihydropyranone ring and ester functionalization.
  • Key Differences :
    • The ester and ethylidene groups confer distinct pharmacokinetic properties, such as improved metabolic stability .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Evidence ID
Target Compound Azetidine-Pyrazole 5-Bromo-2-methylbenzoyl, 4-methylpyrazole ~350–370 (estimated) High lipophilicity, rigid backbone [10]
1-({1-[(3-Chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole Azetidine-Pyrazole 3-Chlorophenylmethyl ~300 Antimicrobial activity [8]
1-({1-[(4-Bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole Azetidine-Pyrazole 4-Bromophenylmethyl 320.23 Moderate solubility, halogenated [10]
5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole Pyrazole-Triazole Bromine, triazole ~280–300 (estimated) Agrochemical potential [12]
4-Bromo-1-{[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole Azetidine-Pyrazole Sulfonyl, ethoxyphenyl ~370–390 (estimated) Enhanced enzyme interaction [5]

Unique Attributes of the Target Compound

The target compound distinguishes itself through:

Benzoyl Substitution : The 5-bromo-2-methylbenzoyl group provides a balance of lipophilicity and steric bulk, enhancing membrane permeability and target binding compared to simpler phenyl or sulfonyl substituents .

Bromine Positioning : The meta-bromine on the benzoyl ring may optimize halogen bonding with biological targets, a feature absent in para-brominated analogs .

Biological Activity

1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C16H18BrN3O, with a molecular weight of approximately 348.24 g/mol. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Structural Characteristics

The compound features a pyrazole ring, an azetidine moiety, and a brominated aromatic system, which may contribute to its distinct pharmacological profiles. The combination of these functionalities suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activities. For instance, pyrazole derivatives have been evaluated for their antibacterial and antifungal properties. One study highlighted that certain pyrazole derivatives demonstrated potent activity against strains of bacteria and fungi, with minimal inhibitory concentration (MIC) values ranging from 0.12 to 0.98 µg/mL . This suggests that the compound may possess similar or enhanced antimicrobial efficacy.

Anticancer Activity

The structural similarities between this compound and known anticancer agents raise the possibility of its use in cancer therapy. Compounds such as 5-bromoindazole have shown significant anticancer properties, indicating that the brominated aromatic component in our compound could similarly enhance its anticancer potential. Further studies are needed to elucidate its specific mechanisms of action against cancer cells.

The biological activity of this compound may involve multiple pathways:

  • Enzyme Inhibition : Interaction studies could reveal binding affinities to specific enzymes or receptors, which is critical for understanding its therapeutic potential.
  • Dual Mechanism : The presence of both azetidine and pyrazole functionalities may allow for dual mechanisms of action, potentially leading to synergistic effects in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step processes that incorporate both azetidine and pyrazole precursors. The synthetic route often requires careful optimization to enhance yield and purity.

Case Studies and Research Findings

StudyFindings
El Shehry et al. (2018)Evaluated pyrazole derivatives for antibacterial activity; some exhibited MIC values significantly lower than standard antibiotics .
Gupta et al. (2022)Investigated structure-activity relationships in quinoline derivatives; highlighted the importance of substituents in enhancing biological activity against various pathogens .
Mantoani et al. (2016)Reported on hybrid compounds with significant inhibition of inflammatory pathways; suggested potential for anti-inflammatory applications in compounds similar to our target .

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